ethyl 2-oxo-4-propan-2-yl-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Description
Ethyl 2-oxo-4-propan-2-yl-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. This structure incorporates an ethyl carboxylate ester at position 3, a ketone group at position 2, and an isopropyl substituent at position 4.
Properties
IUPAC Name |
ethyl 2-oxo-4-propan-2-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-22-15(21)12-13(9(2)3)19-11-8-6-5-7-10(11)17-16(19)18-14(12)20/h5-9,12-13H,4H2,1-3H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDSMCMOIBRKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-4-propan-2-yl-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of 2-aminobenzimidazole with ethyl acetoacetate under reflux conditions. The reaction is often carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to facilitate the cyclization process . The reaction mixture is heated under reflux for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-4-propan-2-yl-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that combines elements of pyrimidine and benzimidazole, which are known for their diverse biological activities. The presence of the ethyl ester and keto groups enhances its reactivity and potential for biological interaction.
Pharmaceutical Applications
-
Anticancer Activity :
- Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can act as inhibitors of mutant isocitrate dehydrogenase (IDH), which is implicated in certain cancers . Ethyl 2-oxo-4-propan-2-yl derivatives may similarly target these pathways.
- Antimicrobial Properties :
- Neurological Effects :
Synthesis and Derivatives
The synthesis of ethyl 2-oxo-4-propan-2-yl-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-3-carboxylate can be achieved through several methods:
- Condensation Reactions : Combining appropriate pyrimidine and benzimidazole precursors under acidic or basic conditions can yield the desired compound.
| Method | Description |
|---|---|
| Condensation | Reaction of substituted pyrimidines with benzimidazole derivatives. |
| Cyclization | Formation of the pyrimidine ring through cyclization reactions involving esters. |
Case Studies
- Inhibition Studies :
- Antimicrobial Testing :
- Neuroprotective Assays :
Mechanism of Action
The mechanism of action of ethyl 2-oxo-4-propan-2-yl-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimation based on structural analysis; exact data requires experimental validation.
Key Implications :
- The isopropyl substituent at position 4 increases lipophilicity relative to ISAM-140’s furan-2-yl group, which could improve membrane permeability but reduce water solubility.
- Ester choice (ethyl vs. propan-2-yl) influences metabolic stability; bulkier esters (e.g., propan-2-yl) may resist esterase-mediated hydrolysis .
Biological Activity
Ethyl 2-oxo-4-propan-2-yl-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrimidine ring fused with a benzimidazole moiety. The structural formula is represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were evaluated against a range of bacterial strains.
Table 1: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 |
| Escherichia coli | 1.0 | 2.0 |
| Pseudomonas aeruginosa | 2.0 | 4.0 |
The compound exhibited significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction in HL-60 Cells
In a study involving human promyelocytic leukemia HL-60 cells, treatment with the compound resulted in:
- Cell Viability : A significant reduction in cell viability was observed at concentrations above 25 µM.
- Caspase Activation : Increased caspase-3 activity was noted, with fluorescence assays showing a fold increase compared to control cells.
The percentage of apoptotic cells increased significantly with higher concentrations:
| Concentration (µM) | % Apoptotic Cells |
|---|---|
| 0 | 0.2 |
| 5 | 1.6 |
| 25 | 75.4 |
| 50 | 80.0 |
This indicates that the compound effectively promotes apoptosis through caspase activation and modulation of Bcl-2 family proteins .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines and reduce inflammation markers in macrophage models.
Table 2: Anti-inflammatory Activity Data
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 80 |
| IL-1β | 250 | 60 |
These results suggest that this compound may serve as a therapeutic agent for inflammatory diseases .
Q & A
Q. What are the critical steps for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential reactions requiring precise control of reagents, solvents, and reaction conditions. Key steps include:
- Intermediate purification : Use column chromatography or recrystallization to isolate intermediates, ensuring minimal side-product carryover .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency for cyclization steps .
- Temperature modulation : Gradual heating (e.g., 60–80°C) during condensation reactions minimizes decomposition .
- Yield optimization : Design of Experiments (DOE) can systematically vary parameters (e.g., molar ratios, time) to identify optimal conditions .
Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?
- Single-crystal X-ray diffraction : Resolves stereochemistry and confirms the fused pyrimido-benzimidazole core .
- NMR spectroscopy : H and C NMR validate proton environments and carbonyl/ester functional groups .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. How can researchers troubleshoot low yields during the final esterification step?
- Activating agents : Use carbonyldiimidazole (CDI) or DCC to improve carboxylate activation .
- Moisture control : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the ethyl ester group .
Advanced Research Questions
Q. How can computational methods predict this compound’s reactivity in novel reaction environments?
Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for key reactions. ICReDD’s approach integrates computational reaction path searches with experimental validation, enabling rapid identification of viable conditions (e.g., solvent effects, catalyst selection) .
Q. What strategies address contradictions in reported biological activity data (e.g., apoptosis modulation vs. no effect)?
Q. How can statistical DOE improve the scalability of this compound’s synthesis?
DOE identifies critical process parameters (CPPs) for scaling from milligram to gram quantities. For example:
- Central Composite Design (CCD) : Optimizes temperature and stirring rate interactions to maintain yield consistency .
- Response Surface Methodology (RSM) : Maps the relationship between reagent purity and reaction efficiency .
Q. What mechanistic insights explain the role of the isopropyl group in enhancing bioactivity?
- Steric and electronic effects : The isopropyl group at position 4 may hinder enzymatic degradation while enhancing hydrophobic interactions with target proteins (e.g., kinase binding pockets) .
- Molecular docking studies : Compare binding affinities of analogs with/without the isopropyl substituent to validate its contribution .
Q. How can heterogeneous reaction systems be designed for greener synthesis of this compound?
- Membrane reactors : Enable continuous removal of byproducts (e.g., water) to shift equilibrium toward product formation .
- Solid-supported catalysts : Immobilized Lewis acids (e.g., Fe³⁺ on silica) reduce waste and improve recyclability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
